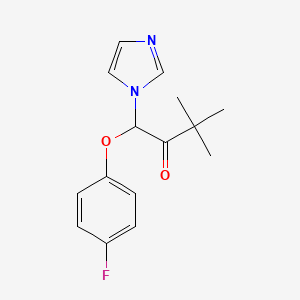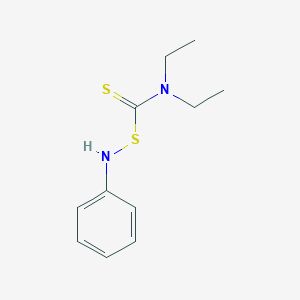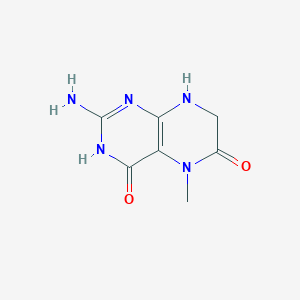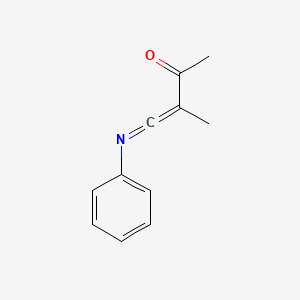
Mancopper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mancopper is a copper-based compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique properties make it a valuable asset in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: Mancopper can be synthesized through various methods, including the reaction of copper salts with organic ligands. One common method involves the reaction of copper sulfate with ammonia, resulting in the formation of a deep blue complex. The reaction conditions typically include an aqueous medium and controlled temperature to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using copper salts and organic ligands. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like solvent extraction and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Mancopper undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate. The reaction typically occurs in an aqueous medium at room temperature.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or hydrazine. The reaction conditions may include an inert atmosphere and controlled temperature.
Substitution: Substitution reactions involving this compound often use ligands like ethylenediamine or pyridine.
Major Products Formed: The major products formed from these reactions include various copper complexes with different ligands. These complexes exhibit unique properties and are used in various applications, including catalysis and material science .
科学的研究の応用
Mancopper has a wide range of applications in scientific research:
Chemistry: this compound is used as a catalyst in various chemical reactions, including coupling reactions and oxidation processes.
Biology: In biological research, this compound is used to study the role of copper in enzymatic processes and cellular functions.
Industry: In industrial applications, this compound is used in the production of advanced materials, including nanomaterials and coatings.
作用機序
Mancopper can be compared with other copper-based compounds, such as copper sulfate and copper nanoparticles. While all these compounds exhibit antimicrobial properties, this compound’s unique structure and reactivity make it particularly effective in certain applications. For example, its ability to form stable complexes with various ligands sets it apart from other copper compounds .
類似化合物との比較
- Copper sulfate
- Copper nanoparticles
- Copper oxide
Mancopper’s versatility and unique properties make it a valuable compound in various fields, from scientific research to industrial applications.
特性
CAS番号 |
53988-93-5 |
|---|---|
分子式 |
C8H12CuMnN4S8 |
分子量 |
539.2 g/mol |
IUPAC名 |
copper;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/2C4H8N2S4.Cu.Mn/c2*7-3(8)5-1-2-6-4(9)10;;/h2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;2*+2/p-4 |
InChIキー |
JOXAXMBQVHFGQT-UHFFFAOYSA-J |
正規SMILES |
C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)

![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)



![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)




